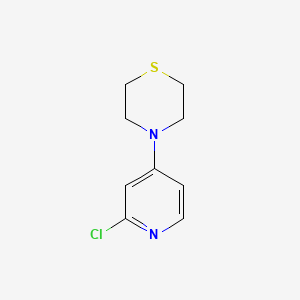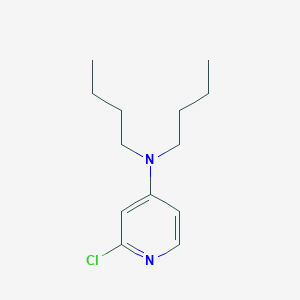
1-(2-Azidoethyl)-3-methoxypyrrolidine
説明
1-(2-Azidoethyl)-3-methoxypyrrolidine is a useful research compound. Its molecular formula is C7H14N4O and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Methodologies and Derivative Synthesis
1-(2-Azidoethyl)-3-methoxypyrrolidine serves as a versatile intermediate in the synthesis of functionalized aminopyrrolidines and piperidines, crucial for medicinal chemistry and drug development. For instance, reactions of endocyclic enecarbamates form functionalized 3-aminopyrrolidines and piperidines through iodoamination followed by aziridination in methanol, offering an effective route to N-acyl-3-amino-2-methoxypyrrolidines. Additionally, azidomethoxylation of endocyclic carbamates yields 3-azido-2-methoxypiperidines and pyrrolidines, illustrating the compound's utility in stereoselective preparation of pyrrolidine and piperidine derivatives (Matos et al., 2001).
Chemoenzymatic Synthesis and Catalysis
The compound is instrumental in chemoenzymatic synthesis processes, demonstrating its value in enantioselective synthesis. For example, it is used in the enantioselective synthesis of (3S,4S)-3-methoxy-4-methylaminopyrrolidine, a key intermediate for antitumor compounds, showcasing a method that includes azidation and subsequent transformation steps, highlighting its role in the preparation of medically relevant molecules (Kamal et al., 2004).
Advanced Organic Synthesis Techniques
Advanced organic synthesis techniques also benefit from this compound, where it contributes to the development of novel synthetic pathways for creating complex molecular architectures. For example, its use in the synthesis of 2-alkylidenepyrrolidines, pyrroles, and indoles by condensation with silyl enol ethers and subsequent reductive cyclization opens new avenues for the creation of functionalized molecules with potential pharmacological activities (Bellur et al., 2005).
作用機序
- ACE2 plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin II (Ang II) to angiotensin-(1-7), which has vasodilatory effects and opposes the vasoconstrictive actions of Ang II .
- By binding to ACE2, it induces a conformational change that hinders the binding of the SARS-CoV S-glycoprotein, thus preventing viral attachment and entry .
Target of Action
Mode of Action
- inhibits ACE2, preventing these actions from occurring.
生化学分析
Biochemical Properties
1-(2-Azidoethyl)-3-methoxypyrrolidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as lipase, amylase, and trypsin. These interactions can lead to either activation or inhibition of the enzymes, depending on the specific conditions and concentrations used . For instance, this compound has been shown to activate amylase and trypsin while inhibiting lipase activity
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to affect the expression of genes involved in oxidative stress response and redox homeostasis . Additionally, it can alter intracellular reactive oxygen species (ROS) levels, which play a critical role in cell signaling and apoptosis . These cellular effects highlight the compound’s potential in research focused on cellular stress responses and metabolic regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The azido group in the compound allows it to participate in click chemistry reactions, facilitating the formation of stable covalent bonds with target proteins and enzymes . This binding can lead to enzyme inhibition or activation, depending on the specific target and reaction conditions. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider when studying its long-term effects on cellular function. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can change over extended periods, particularly in in vitro and in vivo studies. Long-term exposure to this compound can lead to alterations in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular apoptosis and tissue damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can influence the overall metabolic balance within cells, affecting processes such as energy production and detoxification .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through endocytosis and distributed to various cellular compartments . Its localization and accumulation within specific tissues can be influenced by factors such as the presence of binding proteins and the compound’s physicochemical properties . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes. For instance, the accumulation of this compound in the mitochondria can influence mitochondrial function and energy production .
特性
IUPAC Name |
1-(2-azidoethyl)-3-methoxypyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O/c1-12-7-2-4-11(6-7)5-3-9-10-8/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBSOUAUBGIXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474456.png)
![(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474457.png)
![3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol](/img/structure/B1474459.png)
![Ethyl 5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B1474461.png)
![Methyl 2-[4-(2-hydroxyethoxy)phenyl]-1H-benzimidazole-5-carboxylate](/img/structure/B1474463.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1474465.png)





![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carboxylic acid](/img/structure/B1474476.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carboxylic acid](/img/structure/B1474477.png)
![(1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474478.png)
